Cas no 183060-99-3 (Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-)

Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- structure
183060-99-3 structure
Product name:Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-
CAS No:183060-99-3
MF:C25H21NO5S
MW:447.5029
CID:1381736
PubChem ID:15338697

Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-
    • LY88074 analog 1
    • N-(2-(4-(6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-carbonyl)phenoxy)ethyl)acetamide
    • 183060-99-3
    • CS-0113563
    • AKOS040740836
    • DA-75207
    • HY-135593
    • Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-
    • Inchi: 1S/C25H21NO5S/c1-15(27)26-12-13-31-20-9-4-16(5-10-20)24(30)23-21-11-8-19(29)14-22(21)32-25(23)17-2-6-18(28)7-3-17/h2-11,14,28-29H,12-13H2,1H3,(H,26,27)
    • InChI Key: MHJOIBBNTOKQJP-UHFFFAOYSA-N
    • SMILES: S1C2C([H])=C(C([H])=C([H])C=2C(C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])C([H])([H])N([H])C(C([H])([H])[H])=O)=O)=C1C1C([H])=C([H])C(=C([H])C=1[H])O[H])O[H]

Computed Properties

  • Exact Mass: 447.11413
  • Monoisotopic Mass: 447.11404394 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Molecular Weight: 447.5
  • Topological Polar Surface Area: 124

Experimental Properties

  • PSA: 95.86

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